

Vinzolidine: A Technical Overview for Drug Development Professionals

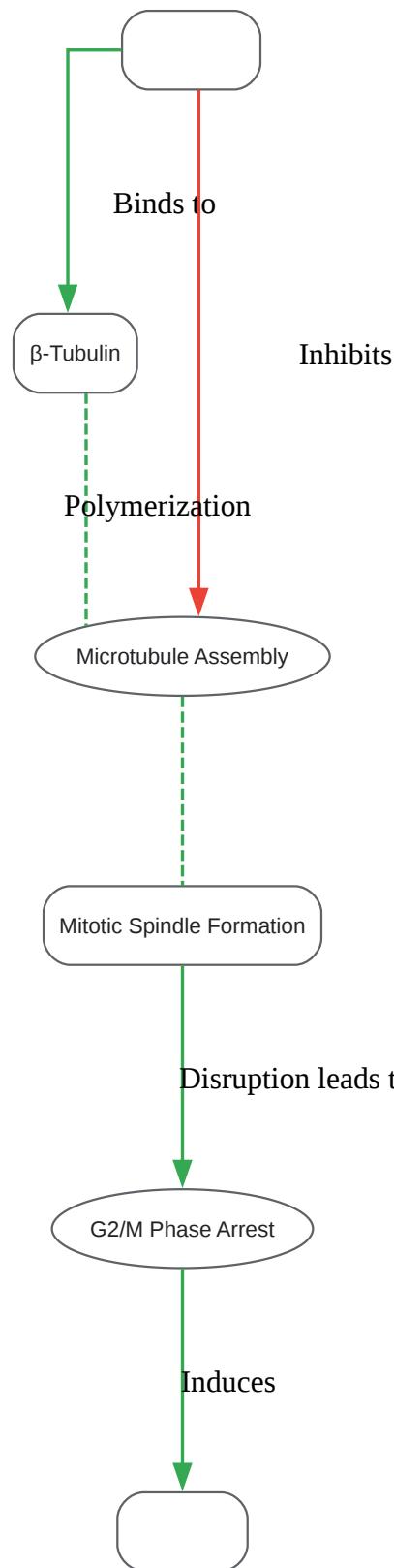
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinzolidine**
Cat. No.: **B1204872**

[Get Quote](#)

Vinzolidine is a semi-synthetic derivative of the vinca alkaloid vinblastine, investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical guide on **Vinzolidine**, including its chemical properties, mechanism of action, and relevant experimental data, tailored for researchers, scientists, and drug development professionals.


Core Chemical and Physical Data

Property	Value	Reference
CAS Number	67699-40-5	[1](--INVALID-LINK--)
Molecular Formula	C48H58ClN5O9	[1](--INVALID-LINK--)
Molecular Weight	884.46 g/mol	[1](--INVALID-LINK--)

Mechanism of Action: Disruption of Microtubule Dynamics

As a member of the vinca alkaloid family, **Vinzolidine** exerts its cytotoxic effects by interfering with the polymerization of tubulin, a critical component of microtubules. Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to tubulin, **Vinzolidine** inhibits the assembly of microtubules, leading to a disruption of the mitotic spindle. This disruption triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with **Vinzolidine**.

[Click to download full resolution via product page](#)**Figure 1:** Proposed mechanism of action for **Vinzolidine**.

Preclinical Antitumor Activity

Vinzolidine has demonstrated broad anti-tumor activity in preclinical studies against various human tumor cell lines. The human tumor clonogenic assay (HTCA) was utilized to assess its efficacy.[\[1\]](#)

Tumor Type	Inhibition of Tumor Colony Forming Units (TCFU)
Melanoma	48%
Lung Cancer	48%
Breast Cancer	40%
Renal Cancer	33%
Ovarian Cancer	24%
Colon Cancer	2 of 7 cases showed inhibition
Pancreatic Cancer	1 of 3 cases showed inhibition
Gastric Cancer	3 of 4 cases showed inhibition

Inhibition is defined as $\leq 50\%$ of control TCFU.

Experimental Protocols

Human Tumor Clonogenic Assay (HTCA)

The antitumor activity of **Vinzolidine** was evaluated using the human tumor clonogenic assay.

[\[1\]](#) A detailed, generalized protocol for this type of assay is as follows:

- Tumor Cell Preparation: Fresh tumor specimens are mechanically and enzymatically disaggregated to obtain a single-cell suspension.

- Drug Incubation: Tumor cells are exposed to various concentrations of **Vinzolidine** for a specified duration (e.g., continuous or one-hour exposure). A control group with no drug exposure is included.
- Cell Plating: Following drug exposure, cells are washed and plated in a soft agar system.
- Colony Formation: Plates are incubated under standard cell culture conditions to allow for the formation of tumor cell colonies.
- Colony Counting and Analysis: The number of colonies in the drug-treated plates is counted and compared to the control plates to determine the percentage of inhibition of tumor colony forming units (TCFU). An inhibition of 50% or more is typically considered a positive response.

The following workflow diagram outlines the key steps in the HTCA.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Human Tumor Clonogenic Assay.

Clinical Pharmacology

Phase I clinical trials have provided insights into the pharmacokinetic profile of **Vinzolidine**. The drug has been administered both orally and intravenously.[5][6]

Pharmacokinetic Parameter	Intravenous Administration	Oral Administration
Terminal Half-life	~23 hours	Not specified
Maximum Tolerated Dose	Not specified	45 mg/m ² (in a 1-day every 2-week schedule)
Dose-Limiting Toxicities	Myelosuppression, Neuropathy	Severe neutropenia, Syndrome of inappropriate antidiuretic hormone, Paralytic ileus

Synthesis

Vinzolidine is a semi-synthetic derivative of vinblastine. While specific, detailed synthesis protocols are proprietary, the general approach involves the chemical modification of the parent vinblastine molecule. The biosynthesis of vinblastine itself is a complex process in the *Catharanthus roseus* plant, involving the coupling of catharanthine and vindoline.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Conclusion

Vinzolidine is a promising vinca alkaloid with demonstrated in vitro activity against a range of solid tumors, including those that are typically drug-resistant. Its mechanism of action, centered on the disruption of microtubule polymerization, is well-established for this class of compounds. Further preclinical and clinical evaluation is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the continued investigation of **Vinzolidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antitumor activity of vinzolidine in the human tumor clonogenic assay and comparison with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β -Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of apoptosis and mitotic spindle checkpoint by survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of vinzolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I and pharmacokinetic study of intravenous vinzolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical one-pot synthesis of vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vinzolidine: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204872#vinzolidine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com